(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It is also used in the treatment of androgen-dependent conditions like acne, excessive hair growth, and high androgen levels in women . Flutamide acts as a selective antagonist of the androgen receptor, competing with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland .
Preparation Methods
Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in one pot in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide. Finally, flutamide is produced by further nitration . Another method involves the use of carboxylic acid derivative chemistry, where a nucleophile attacks the carbonyl group, resulting in a net substitution and retention of the carbonyl group .
Chemical Reactions Analysis
Flutamide undergoes various chemical reactions, including:
Reduction: The nitro group in flutamide can be reduced to an amine group.
Substitution: Flutamide can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include iron powder, isobutyric acid, and hydrogenation catalysts . The major products formed from these reactions are the metabolites mentioned above .
Scientific Research Applications
Flutamide has a wide range of scientific research applications:
Chemistry: Flutamide is used as a model compound in studies involving antiandrogenic activity and the synthesis of related compounds.
Medicine: Flutamide is used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Flutamide is used in the pharmaceutical industry for the production of antiandrogenic medications.
Mechanism of Action
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is converted to its active form, 2-hydroxyflutamide, in the liver . This active form exerts its antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues .
Comparison with Similar Compounds
Flutamide is often compared with other nonsteroidal antiandrogens, such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their efficacy, tolerability, safety, and dosing frequency . Bicalutamide and enzalutamide are newer and improved NSAAs that have largely replaced flutamide due to their better profiles . Other similar compounds include cyproterone acetate, megestrol acetate, and medroxyprogesterone acetate, which have intrinsic androgenic activity .
Properties
IUPAC Name |
1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.